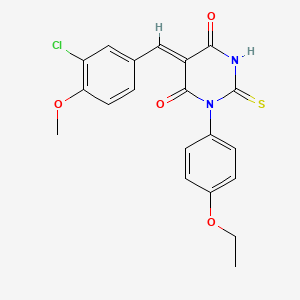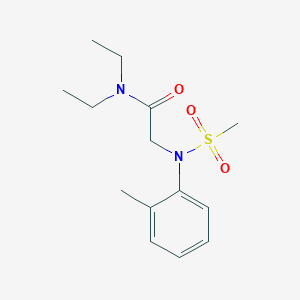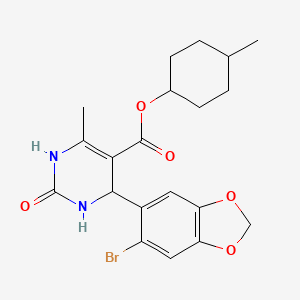![molecular formula C24H30FN3O3 B5066872 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)
1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine is a chemical compound with potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine is not fully understood. However, it has been suggested that it may act as a serotonin receptor agonist, as well as a dopamine receptor antagonist. This dual action may contribute to its potential therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine can modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine in lab experiments is its potential therapeutic applications in the treatment of various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to explore its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in vitro. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in clinical settings.
In conclusion, 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine is a chemical compound with potential therapeutic applications in the treatment of various neurological disorders and cancer. Its synthesis method involves several steps, and its exact mechanism of action is not fully understood. However, studies have shown that it can modulate the levels of various neurotransmitters in the brain and exhibit anti-inflammatory and antioxidant properties. While its potential therapeutic applications make it an attractive compound for lab experiments, its limitations and potential side effects should also be considered. Further research is needed to fully understand its potential and limitations for use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine involves several steps, including the condensation of 4-fluoroaniline with 1-(2-methoxyphenoxy)acetyl piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in vitro.
Propiedades
IUPAC Name |
1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3/c1-30-22-6-2-3-7-23(22)31-18-24(29)28-12-4-5-21(17-28)27-15-13-26(14-16-27)20-10-8-19(25)9-11-20/h2-3,6-11,21H,4-5,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGDOQOEJKBRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5066813.png)

![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066830.png)
![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5066838.png)

![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5066851.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)
